Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development . The presence of multiple functional groups, such as bromine, cyano, and ester, makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and eco-friendly conditions makes the process more sustainable and efficient . The scalability of the reaction and the broad substrate scope further enhance its industrial applicability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The cyano and ester groups can participate in condensation reactions to form more complex structures.
Cyclization Reactions: The compound can undergo further cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: Reagents such as aldehydes, ketones, and amines are commonly used.
Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate the cyclization process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while condensation reactions with aldehydes can produce imines or amides.
Scientific Research Applications
Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including inhibitors of enzymes such as Janus kinases (JAK1 and JAK2) and RORγt inverse agonists.
Pharmaceutical Research: The compound is investigated for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Science: It is utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating various diseases.
Comparison with Similar Compounds
Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can be compared with other triazolopyridine derivatives:
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the cyano and ester groups, making it less versatile in synthetic applications.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine:
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: A different isomer with distinct chemical properties and applications.
The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O2/c1-2-17-10(16)8-13-9-6(4-12)3-7(11)5-15(9)14-8/h3,5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFDOFQNJPAICO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=C(C2=N1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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